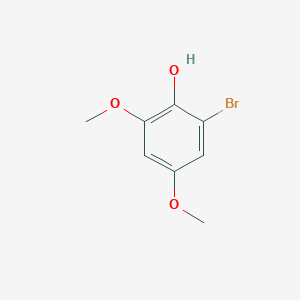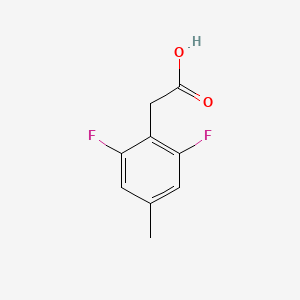![molecular formula C15H12N2O B13560480 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine is a heterocyclic organic compound belonging to the class of oxazoles. It features a five-membered ring structure containing one oxygen and two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine can be achieved through several methods:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base.
Palladium-Catalyzed Arylation: This method uses palladium catalysts to achieve regioselective arylation of oxazoles.
Industrial Production Methods
Industrial production of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine often employs scalable methods such as the Van Leusen oxazole synthesis due to its high yield and purity. The use of ionic liquids as solvents allows for the recycling of reaction media, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction occurs at the C-5 position of the oxazole ring, often requiring electron-donating groups to facilitate the process.
Nucleophilic Aromatic Substitution: This reaction takes place with leaving groups at the C-2 position of the oxazole ring.
Protonation, Acylation, and Alkylation: The primary amine group of the compound can participate in these reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically involves reagents like halogens or nitro groups under acidic conditions.
Nucleophilic Aromatic Substitution: Often uses nucleophiles such as amines or thiols in the presence of a base.
Protonation, Acylation, and Alkylation: Common reagents include acids, acyl chlorides, and alkyl halides.
Major Products
The major products formed from these reactions include substituted oxazoles and various amine derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine involves its interaction with microbial enzymes and proteins. The compound’s primary amine group can form covalent bonds with target molecules, disrupting their normal function. This leads to the inhibition of essential biological processes in microbes, resulting in their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminooxazole: A heterocyclic compound with similar antimicrobial properties.
2-Aminothiazole: Another heterocyclic compound used in medicinal chemistry.
Uniqueness
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine is unique due to its biphenyl group, which enhances its stability and allows for more diverse chemical modifications compared to other oxazoles .
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-15-17-10-14(18-15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H2,16,17) |
Clé InChI |
KOLBVAJFUNZULQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


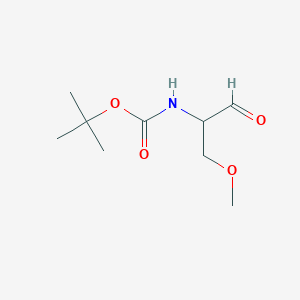

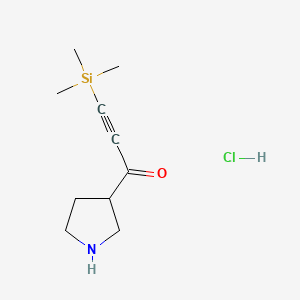
![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)
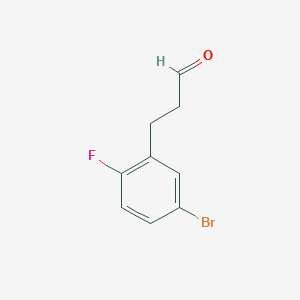
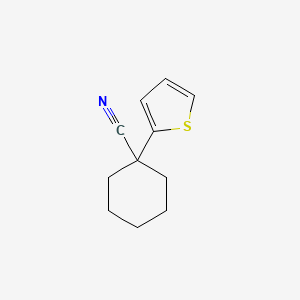
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
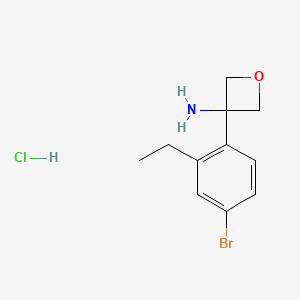
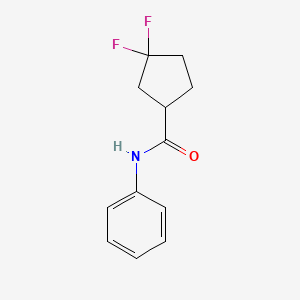
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
